molecular formula C22H19ClN4O7 B575482 Benzamide,  3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 CAS No. 176378-98-6

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5

Cat. No.: B575482
CAS No.: 176378-98-6
M. Wt: 486.9 g/mol
InChI Key: YADZJJPCSYXSLQ-UHFFFAOYSA-N
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Description

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyloxy, amino, chlorophenyl, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the chlorophenyl group is incorporated through electrophilic aromatic substitution. The final steps involve the formation of the tetrahydro and dioxo functionalities under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzamide derivatives with additional oxygen functionalities, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide derivatives with different substituents.
  • Compounds with similar functional groups, such as acetyloxy or chlorophenyl groups.

Uniqueness

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

176378-98-6

Molecular Formula

C22H19ClN4O7

Molecular Weight

486.9 g/mol

IUPAC Name

[3-acetyloxy-5-[[6-amino-1-(2-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H19ClN4O7/c1-11(28)33-14-8-13(9-15(10-14)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)17-7-5-4-6-16(17)23/h4-10H,24H2,1-3H3,(H,25,30)

InChI Key

YADZJJPCSYXSLQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C

Synonyms

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-

Origin of Product

United States

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